molecular formula C19H17N3O3 B6523558 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile CAS No. 931704-75-5

2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B6523558
CAS No.: 931704-75-5
M. Wt: 335.4 g/mol
InChI Key: PYUZDDJQQHRPHX-UHFFFAOYSA-N
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Description

2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C19H17N3O3 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.12699141 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile (CAS Number: 931704-75-5) is a heterocyclic organic molecule that exhibits a complex structure featuring both furan and oxazole rings, along with a carbonitrile group. This unique combination of functional groups suggests potential biological activity, particularly in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C19H17N3O3C_{19}H_{17}N_{3}O_{3} with a molecular weight of 335.4 g/mol. The structural features include:

FeatureDescription
Furan RingContributes to aromaticity and potential reactivity
Oxazole MoietyKnown for various biological activities
Carbonitrile GroupEnhances binding interactions with biological targets

Biological Activity Overview

Research indicates that compounds with similar structural features often demonstrate significant biological activities, including:

  • Antimicrobial Properties : Many oxazole derivatives are known for their antibacterial and antifungal activities. For instance, studies have shown that oxazole-based compounds can inhibit the growth of various pathogenic bacteria and fungi .
  • Anticancer Potential : Compounds containing furan and oxazole rings have been explored for their anticancer properties. Their ability to interact with cellular targets may disrupt cancer cell proliferation .
  • Enzyme Inhibition : The compound's structure allows it to potentially inhibit specific enzymes, which is crucial in drug development for conditions such as inflammation and cancer .

Antimicrobial Activity

A study evaluated the antimicrobial activity of various oxazole derivatives against several strains of fungi and bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations as low as 0.8 µg/ml for certain derivatives, suggesting strong potential for therapeutic applications.

CompoundMIC (µg/ml) against Candida spp.
111.6
120.8
Control3.2

Anticancer Activity

Research on related compounds has shown that oxazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors . The specific mechanisms by which This compound exerts its effects remain to be fully elucidated.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Interaction : The furan and oxazole rings can interact with enzymes, potentially inhibiting their function.
  • Receptor Binding : The carbonitrile group may facilitate hydrogen bonding with receptor sites, enhancing binding affinity and specificity.

Properties

IUPAC Name

2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-3-9-21-18-16(11-20)22-19(25-18)17-8-7-15(24-17)12-23-14-6-4-5-13(2)10-14/h3-8,10,21H,1,9,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUZDDJQQHRPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC=C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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